molecular formula C15H18N4O2 B6035135 4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide

4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B6035135
M. Wt: 286.33 g/mol
InChI Key: QBGPCRKKTGKDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide typically involves a multi-step process:

    Formation of 5-methyltriazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the oxolan-2-ylmethyl group: This step involves the reaction of oxirane with a suitable nucleophile to form the oxolan-2-ylmethyl intermediate.

    Coupling with benzamide: The final step involves the coupling of the 5-methyltriazole and oxolan-2-ylmethyl intermediates with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring and oxolan-2-ylmethyl group can be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or THF.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxidized derivatives of the triazole and oxolan-2-ylmethyl groups.

    Reduction: Formation of reduced derivatives, potentially leading to the opening of the oxolan ring.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and oxolan-2-ylmethyl group can facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,3-triazol-1-yl)benzamide: Lacks the methyl and oxolan-2-ylmethyl groups, which may affect its binding affinity and specificity.

    N-(oxolan-2-ylmethyl)benzamide: Lacks the triazole ring, which may reduce its bioactivity.

    4-(5-methyltriazol-1-yl)benzamide: Lacks the oxolan-2-ylmethyl group, which may impact its solubility and stability.

Uniqueness

4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of both the 5-methyltriazole ring and the oxolan-2-ylmethyl group. These structural features contribute to its distinct chemical properties, such as enhanced binding affinity, solubility, and stability, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-9-17-18-19(11)13-6-4-12(5-7-13)15(20)16-10-14-3-2-8-21-14/h4-7,9,14H,2-3,8,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGPCRKKTGKDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.